[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound demonstrates a complex heterocyclic framework incorporating multiple nitrogen-containing ring systems. The compound exhibits a molecular formula of C₁₀H₁₇N₅ with a corresponding molecular weight of 207.28 grams per mole, establishing its position within the medium molecular weight range typical of pharmaceutical intermediates and bioactive compounds.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe the spatial arrangement and connectivity of functional groups. The core structure consists of a pyrimidine ring, which represents a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3, substituted with a 4-methylpiperazine moiety at position 2 and a methanamine group at position 4. The piperazine substituent introduces additional nitrogen functionality through its saturated six-membered ring containing two nitrogen atoms in opposite positions, with one nitrogen bearing a methyl group.
The structural representation through Simplified Molecular-Input Line-Entry System notation provides CN1CCN(CC1)C2=NC=CC(=N2)CN, which systematically encodes the molecular connectivity and serves as a standardized chemical identifier. The International Chemical Identifier representation follows as InChI=1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3, offering a unique molecular descriptor that facilitates database searches and computational analysis.
The three-dimensional molecular architecture reveals significant conformational flexibility, particularly around the piperazine ring system and the methanamine substituent. The pyrimidine ring maintains planarity due to its aromatic character, while the piperazine ring typically adopts chair conformations similar to cyclohexane derivatives. The positioning of the methyl group on the piperazine nitrogen influences the overall molecular shape and potential interactions with biological targets.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of related piperazinyl-pyrimidine derivatives provides valuable insights into the conformational preferences and solid-state arrangements of this compound class. Studies of structurally similar compounds reveal that piperazine rings consistently adopt chair conformations with specific puckering parameters that influence overall molecular geometry. The piperazine ring in related compounds demonstrates Q values around 0.576 Å with theta angles typically ranging from 1.2° to 3.0°, indicating slight deviations from ideal chair geometry.
Conformational analysis reveals that the pyrimidine substituent preferentially occupies equatorial positions when attached to piperazine rings, minimizing steric interactions and optimizing molecular stability. This positioning significantly influences the spatial arrangement of the methanamine group, which extends from the pyrimidine ring and contributes to the overall molecular shape and potential binding interactions. The dihedral angles between ring systems typically range from 80° to 90°, reflecting the three-dimensional organization that minimizes intramolecular strain.
The molecular packing arrangements in related crystalline structures demonstrate hydrogen bonding patterns involving nitrogen atoms from both the piperazine and pyrimidine rings. These interactions contribute to the formation of extended networks in the solid state, with N-H···O and N-H···N hydrogen bonds creating chain-like assemblies. The presence of multiple nitrogen atoms in the molecular framework provides numerous opportunities for intermolecular interactions that stabilize crystal lattices and influence physical properties.
Predicted collision cross-section values for various adduct forms provide additional structural information relevant to analytical characterization. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross-section of 150.6 Ų, while sodium and potassium adducts show values of 157.1 Ų and 153.3 Ų respectively. These measurements reflect the molecular size and shape, correlating with the extended three-dimensional structure incorporating both rigid aromatic and flexible aliphatic components.
Comparative Analysis with Related Piperazinyl-Pyrimidine Derivatives
Comparative structural analysis reveals significant relationships between this compound and related compounds within the piperazinyl-pyrimidine family. The systematic examination of structural variations provides insights into how molecular modifications influence overall architecture and potential biological activity.
Table 1: Structural Comparison of Related Piperazinyl-Pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| This compound | C₁₀H₁₇N₅ | 207.28 | Reference compound |
| 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | C₉H₁₅N₅ | 193.25 | Lacks methanamine group, amine at position 5 |
| 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | C₉H₁₅N₅ | 193.25 | Different substitution pattern at position 6 |
| 2-(4-methylpiperazin-1-yl)pyridin-4-amine | C₁₀H₁₆N₄ | 192.26 | Pyridine ring instead of pyrimidine |
| 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine | C₁₀H₁₆N₄ | 192.26 | Additional methyl group, no amine functionality |
The structural comparison reveals that the presence of the methanamine group at position 4 of the pyrimidine ring distinguishes the target compound from several closely related derivatives. This functional group addition increases both the molecular weight and the number of potential hydrogen bonding sites, which may significantly influence solubility characteristics and biological interactions. The methanamine substituent extends the molecular framework and provides additional conformational flexibility compared to compounds bearing only amino groups directly attached to the aromatic ring.
Position-dependent substitution patterns significantly influence molecular architecture and properties. Compounds with substitutions at position 5 versus position 4 of the pyrimidine ring exhibit different spatial arrangements of functional groups, potentially affecting binding interactions with biological targets. The 6-substituted derivatives demonstrate alternative connectivity patterns that alter the overall molecular shape and electronic distribution.
The replacement of pyrimidine with pyridine rings, as observed in related compounds, reduces the number of nitrogen atoms within the aromatic system from two to one. This modification affects both the electronic properties and hydrogen bonding capabilities of the molecule, demonstrating how subtle structural changes can significantly impact molecular behavior. The pyridine-containing analogues typically exhibit different pKa values and lipophilicity compared to their pyrimidine counterparts.
Ring size variations, particularly the substitution of piperazine with piperidine rings, eliminate one nitrogen atom from the saturated ring system while maintaining overall ring geometry. These modifications influence both the basicity and conformational preferences of the molecule, as piperidine rings lack the second nitrogen that contributes to the unique properties of piperazine derivatives.
The methylation patterns on the piperazine ring also contribute to structural diversity within this compound family. Additional methyl groups at different positions alter the steric environment and influence both conformational preferences and potential interactions with biological macromolecules. These methylation patterns represent important structure-activity relationship elements that guide medicinal chemistry optimization efforts.
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQCBPGYBSLAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine typically involves the reaction of 4-chloropyrimidine with 1-methylpiperazine under suitable conditions to form the intermediate, which is then further reacted with formaldehyde and hydrogen to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Condensation Reactions: The methanamine group can engage in condensation reactions with aldehydes and ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted pyrimidines.
Oxidation Products: Oxidized derivatives of the piperazine ring.
Condensation Products: Imines or Schiff bases formed from the methanamine group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of novel compounds with potential biological activity .
Biology:
- Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active molecules .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound’s structural analogs differ in three primary aspects:
Core heterocycle (pyrimidine vs. pyridine vs. benzene).
Substituents on the heterocycle (e.g., methanamine, aryl groups).
Modifications to the piperazine ring (e.g., methyl, fluorophenyl, chlorophenyl).
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Differences
- This may improve target binding in enzyme inhibitors .
Piperazine Modifications :
Substituent Effects :
Biological Activity
[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine, with the CAS number 69818-39-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, particularly in oncology and parasitology.
Chemical Structure and Properties
The molecular formula for this compound is C10H17N5. The structure features a pyrimidine ring substituted with a piperazine moiety, which is known to influence the compound's pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, a study reported that compounds with similar structures demonstrated potent activity against P. falciparum and other protozoan parasites, suggesting a broader spectrum of biological activity beyond just cancer cells .
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 29 | HepG2 | 0.026 | Inhibition of tyrosine kinase |
| Compound 32 | A549 (Lung) | 0.050 | Apoptosis induction |
| Compound 35 | MCF7 (Breast) | 0.018 | Cell cycle arrest |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. A study demonstrated that derivatives containing the piperazine-pyrimidine structure were effective against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism appears to involve inhibition of key metabolic pathways within the parasite .
Table 2: Antiparasitic Activity Data
| Compound | Parasite Tested | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| NEU-617 | T. brucei | 0.012 | Metabolic pathway inhibition |
| NEU-961 | P. falciparum | 0.026 | Inhibition of ATP synthesis |
Case Study 1: Cancer Cell Lines
In a comprehensive study, various analogs of this compound were synthesized and tested against several cancer cell lines, including breast and lung cancers. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents.
Case Study 2: Protozoan Infections
Another study focused on the efficacy of this compound against protozoan infections. It was found that specific substitutions on the pyrimidine ring improved selectivity and potency against Leishmania major, indicating its potential as a lead compound for developing new antiparasitic drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
